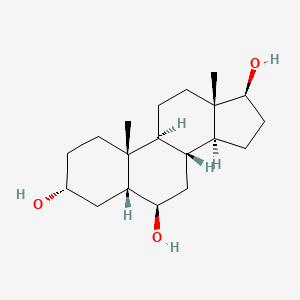
3alpha,6beta,17beta-Trihydroxy-5beta-androstane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3alpha,6beta,17beta-Trihydroxy-5beta-androstane is a steroidal compound characterized by three hydroxyl groups located at the 3alpha, 6beta, and 17beta positions on the androstane skeleton This compound is part of the androstane family, which includes various biologically active steroids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,6beta,17beta-Trihydroxy-5beta-androstane typically involves multi-step organic synthesis. One common approach starts with the precursor 5beta-androstane, which undergoes selective hydroxylation at the 3alpha, 6beta, and 17beta positions. This process often requires the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as microbial transformation, where specific microorganisms are used to introduce hydroxyl groups at the desired positions. This method is advantageous due to its selectivity and efficiency.
化学反応の分析
Types of Reactions: 3alpha,6beta,17beta-Trihydroxy-5beta-androstane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction can regenerate the original hydroxyl groups.
科学的研究の応用
3alpha,6beta,17beta-Trihydroxy-5beta-androstane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biochemical pathways and its interaction with enzymes.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 3alpha,6beta,17beta-Trihydroxy-5beta-androstane involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. The hydroxyl groups at the 3alpha, 6beta, and 17beta positions play a crucial role in its binding affinity and activity. These interactions can modulate various biochemical pathways, influencing physiological processes such as hormone regulation and metabolic functions.
類似化合物との比較
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid: A bile acid with hydroxyl groups at the 3alpha, 7alpha, and 12beta positions.
3alpha-hydroxy-5beta-androstan-17-one: A metabolite of testosterone with hydroxyl and oxo groups at the 3alpha and 17 positions, respectively.
Uniqueness: 3alpha,6beta,17beta-Trihydroxy-5beta-androstane is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, differentiating it from other similar compounds.
特性
CAS番号 |
218784-11-3 |
|---|---|
分子式 |
C19H32O3 |
分子量 |
308.5 g/mol |
IUPAC名 |
(3R,5R,6R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13+,14+,15+,16-,17+,18-,19+/m1/s1 |
InChIキー |
OFAZPSYXUKIJIK-QQNUCYJVSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O |
正規SMILES |
CC12CCC3C(C1CCC2O)CC(C4C3(CCC(C4)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















